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molecular formula C14H11NO2 B8797781 Methyl 2-(4-cyanonaphthalen-1-yl)acetate

Methyl 2-(4-cyanonaphthalen-1-yl)acetate

Cat. No. B8797781
M. Wt: 225.24 g/mol
InChI Key: JHFPKJSIHVHYTC-UHFFFAOYSA-N
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Patent
US07388027B2

Procedure details

To a solution of 4-methyl-1-cyanonaphthalene (4.35 g, 25.9 mmol) in THF (100 mL) was cooled to −78° C. and treated with commercially available LDA (2 M, 60 mL). The reaction mixture was then warmed to 0° C. and maintained at 0° C. for 30 min. The resulting red-colored solution was cooled to −78° C. and methyl chloroformate (10 mL, 130 mmol) was added. The reaction mixture was stirred while warming to rt until the displacement was complete (4 h) and then quenched with sat'd NH4Cl. The THF layer was evaporated and extracted with EtOAc (3×20 mL). The EtOAc was dried over Na2SO4 and concentrated in vacuo to afford an oil.
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]#[N:13])=[CH:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.Cl[C:23]([O:25][CH3:26])=[O:24]>C1COCC1>[CH3:26][O:25][C:23](=[O:24])[CH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]#[N:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting red-colored solution was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
while warming to rt until the displacement
CUSTOM
Type
CUSTOM
Details
(4 h)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with sat'd NH4Cl
CUSTOM
Type
CUSTOM
Details
The THF layer was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil

Outcomes

Product
Name
Type
Smiles
COC(CC1=CC=C(C2=CC=CC=C12)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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